REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#N)=[CH:7][CH:6]=1.Cl.N=O.C([O-])(O)=[O:17].[Na+].C(=O)=O.[CH3:24][CH2:25][O:26]CC>C(O)C.O.CCOCC>[CH2:25]([O:26][C:9](=[O:17])[C:8]1[CH:11]=[CH:12][C:5]([O:4][CH2:3][CH2:2][Br:1])=[CH:6][CH:7]=1)[CH3:24] |f:3.4,8.9|
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
BrCCOC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
water ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
100 ml of absolute ethanol and 3 ml of concentrated sulfuric acid were added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the whole was heated to the boiling point for 1 hour
|
Duration
|
1 h
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)OCCBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |